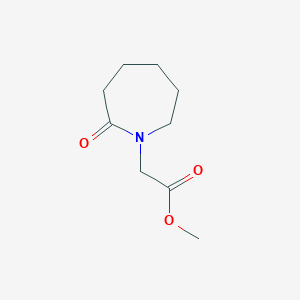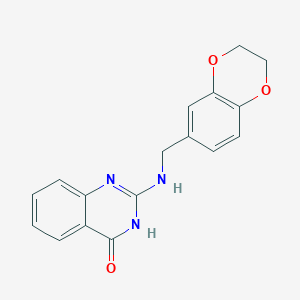
Methyl 2-(2-oxoazepan-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-oxoazepan-1-yl)acetate, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a cyclic ester that can be synthesized through a simple and efficient method, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of Methyl 2-(2-oxoazepan-1-yl)acetate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the growth of certain microorganisms, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-(2-oxoazepan-1-yl)acetate is its simple and efficient synthesis method, which allows for the production of high yields of pure product. This compound is also a versatile compound that can be easily modified to suit specific experimental needs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Methyl 2-(2-oxoazepan-1-yl)acetate, including exploring its potential applications in drug discovery, material science, and catalysis. In drug discovery, further investigation of the antimicrobial, antifungal, and antitumor activities of this compound could lead to the development of new therapeutic agents. In material science, the synthesis of biodegradable polymers using this compound could have significant implications for the development of environmentally friendly materials. In catalysis, the use of this compound as a catalyst in organic reactions could lead to the development of more efficient and sustainable chemical processes.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, versatile nature, and various biochemical and physiological effects make it a promising candidate for further investigation. Future research on this compound could lead to the development of new therapeutic agents, environmentally friendly materials, and more efficient chemical processes.
Synthesemethoden
Methyl 2-(2-oxoazepan-1-yl)acetate can be synthesized through a one-pot reaction of 2-aminocaproic acid and methyl acrylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this reaction is high, and the purity of the product can be easily achieved through simple purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-oxoazepan-1-yl)acetate has been studied extensively for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. This compound has also been investigated for its potential use in the synthesis of biodegradable polymers and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
methyl 2-(2-oxoazepan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-10-6-4-2-3-5-8(10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPCKHEAFAFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358054.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)

![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)